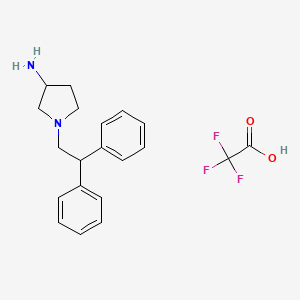
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C18H22N2·xC2HF3O2 . This compound is known for its unique structure, which includes a pyrrolidine ring and a diphenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate typically involves the reaction of 3-pyrrolidinamine with 1-(2,2-diphenylethyl) bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of trifluoroacetic acid as a counterion helps in the formation of the trifluoroacetate salt, which is often preferred for its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The diphenylethyl group plays a crucial role in its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, (3S)-: Similar structure but different stereochemistry.
1-(2,2-Diphenylethyl)pyrrolidine: Lacks the amine group.
N-Benzylpyrrolidine: Contains a benzyl group instead of a diphenylethyl group.
Uniqueness
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. The presence of the diphenylethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
828928-36-5 |
|---|---|
Molecular Formula |
C20H23F3N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7) |
InChI Key |
GXERPDQUJLXVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















